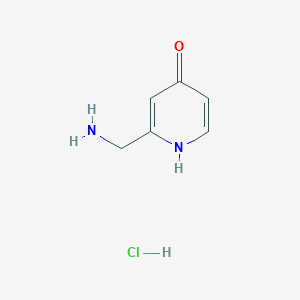
cis-N-(2-Aminocyclohexyl)-4-fluorobenzamid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Es scheint, dass die spezifischen Anwendungen von cis-N-(2-Aminocyclohexyl)-4-fluorobenzamid in erster Linie im Kontext der medizinischen Forschung dokumentiert sind, insbesondere für seine potenzielle Verwendung als Antikonvulsivum. Hier ist ein detaillierter Abschnitt zu dieser Anwendung:
Medizinische Anwendung: Antikonvulsivum
This compound: wurde als eine Verbindung mit potenziellen antikonvulsiven Eigenschaften identifiziert. Diese Anwendung ist bedeutsam bei der Behandlung und Vorbeugung von Krampfanfällen des Zentralnervensystems (ZNS). Die Wirksamkeit der Verbindung in dieser Hinsicht wurde so weit anerkannt, dass sie patentiert wurde, was ihr Versprechen in der medizinischen Forschung und ihre potenzielle therapeutische Verwendung unterstreicht .
Wirkmechanismus
Target of Action
It’s structurally similar compound, cis-n-boc-1,2-cyclohexanediamine, is known .
Mode of Action
It is suggested that it may play a role in preventing or treating central nervous system (cns) seizures .
Result of Action
It is suggested that it may have a role in preventing or treating cns seizures .
Biochemische Analyse
Biochemical Properties
cis-N-(2-Aminocyclohexyl)-4-fluorobenzamide plays a crucial role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with GABA receptors, enhancing their inhibitory effects on neuronal activity . Additionally, it binds to certain ion channels, modulating their activity and influencing cellular excitability .
Cellular Effects
The effects of cis-N-(2-Aminocyclohexyl)-4-fluorobenzamide on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, it enhances the inhibitory effects of GABA, leading to reduced neuronal excitability and potential anticonvulsant effects . Furthermore, it has been observed to modulate the expression of genes involved in neurotransmitter synthesis and release, thereby influencing overall neuronal function .
Molecular Mechanism
At the molecular level, cis-N-(2-Aminocyclohexyl)-4-fluorobenzamide exerts its effects through several mechanisms. It binds to GABA receptors, enhancing their inhibitory effects on neuronal activity . Additionally, it interacts with ion channels, modulating their activity and influencing cellular excitability . These interactions lead to changes in gene expression, particularly those involved in neurotransmitter synthesis and release .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-N-(2-Aminocyclohexyl)-4-fluorobenzamide have been observed to change over time. The compound is relatively stable, but its effects can diminish with prolonged exposure due to potential degradation . Long-term studies have shown that it can lead to sustained changes in neuronal function, including alterations in neurotransmitter levels and receptor sensitivity .
Dosage Effects in Animal Models
The effects of cis-N-(2-Aminocyclohexyl)-4-fluorobenzamide vary with different dosages in animal models. At low doses, it has been shown to have anticonvulsant effects without significant toxicity . At higher doses, it can lead to adverse effects, including sedation and motor impairment . Threshold effects have been observed, indicating that there is a narrow therapeutic window for its use .
Metabolic Pathways
cis-N-(2-Aminocyclohexyl)-4-fluorobenzamide is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes . The metabolites are then excreted through the kidneys . The compound can influence metabolic flux and metabolite levels, particularly those involved in neurotransmitter synthesis and degradation .
Transport and Distribution
Within cells and tissues, cis-N-(2-Aminocyclohexyl)-4-fluorobenzamide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in the central nervous system, where it exerts its primary effects .
Subcellular Localization
The subcellular localization of cis-N-(2-Aminocyclohexyl)-4-fluorobenzamide is crucial for its activity. It is primarily localized in the synaptic cleft, where it interacts with GABA receptors and ion channels . Post-translational modifications and targeting signals direct it to specific compartments within neurons, enhancing its efficacy .
Eigenschaften
IUPAC Name |
N-[(1R,2S)-2-aminocyclohexyl]-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)15/h5-8,11-12H,1-4,15H2,(H,16,17)/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOVUMMVGKYPBP-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)N)NC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[3-Cyano-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B1408569.png)

